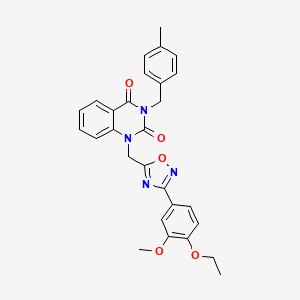

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Structure and Synthesis

The compound features a quinazoline core substituted with an oxadiazole moiety and a 4-methylbenzyl group. The synthesis typically involves multi-step reactions that create the desired functional groups while ensuring structural integrity. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of quinazoline derivatives .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinazoline derivatives. The compound has been tested against various bacterial strains using the agar well diffusion method. The results indicate that it possesses moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 12 | 75 |

| 15 | Escherichia coli | 10 | 80 |

| 14a | Staphylococcus aureus | 13 | 70 |

| 14b | Candida albicans | 12 | 75 |

Among the tested compounds, compound 15 exhibited broad-spectrum antimicrobial activity with inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer potential. Compounds containing the oxadiazole ring have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and SF-295 (CNS cancer) .

Case Study: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. For example, docking studies indicated that certain derivatives bind effectively to the active sites of enzymes critical for tumor growth, suggesting a mechanism for their anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .

- Apoptosis Induction : Certain oxadiazole derivatives have been shown to induce apoptosis in cancer cells, leading to cell death .

- Antimicrobial Mechanism : The presence of the oxadiazole ring enhances the interaction with microbial cell membranes, disrupting their integrity and leading to cell lysis .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound possesses significant biological activities, particularly in the following areas:

Anticancer Properties

The compound has shown promise in inhibiting the proliferation of cancer cells through its interaction with specific molecular targets such as kinases and proteases. It interferes with critical signaling pathways, including the MAPK/ERK pathway, leading to apoptosis in cancerous cells .

Enzyme Inhibition

The ability of this compound to inhibit various enzymes makes it a candidate for developing therapeutic agents. Studies have demonstrated its effectiveness against certain kinases and proteases essential for cellular signaling and metabolism.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacteria and fungi, indicating its potential use as an antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of Hydrazone : The reaction between 4-ethoxy-3-methoxybenzaldehyde and hydrazine hydrate forms a hydrazone intermediate.

- Cyclization : The hydrazone undergoes cyclization with cyanogen bromide to yield the oxadiazole ring.

- Final Reaction : The oxadiazole derivative is reacted with 4-methylbenzylamine under reflux conditions to form the quinazoline core.

Case Studies

Several studies have evaluated the efficacy of this compound in various applications:

Cancer Research

A study published in a peer-reviewed journal highlighted the compound's role in inhibiting tumor growth in vitro and in vivo models. The results indicated a dose-dependent response in reducing tumor size and enhancing apoptosis markers in treated cells .

Antimicrobial Studies

In another investigation, the compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing that it outperformed some conventional antibiotics .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three reactive domains:

-

1,2,4-Oxadiazole ring : Electron-deficient heterocycle prone to nucleophilic substitution.

-

Quinazoline-2,4-dione core : Susceptible to alkylation and hydrolysis.

-

Aromatic substituents : Ethoxy, methoxy, and methylbenzyl groups influence electronic and steric properties.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole moiety undergoes:

-

Acid-catalyzed hydrolysis : Yields carboxylic acid derivatives under HCl reflux (observed in structurally similar compounds).

-

Cycloadditions : Reacts with dipolarophiles (e.g., alkynes) to form fused heterocycles at elevated temperatures .

Quinazoline Core Transformations

-

Hydrolysis : Under strong acidic conditions (H₂SO₄, 100°C), the dione ring opens to form anthranilic acid analogs.

-

Halogenation : Electrophilic substitution at C6/C7 positions using Cl₂/FeCl₃ yields chlorinated derivatives (predicted via analog data ).

Biological Interaction-Driven Reactions

The compound participates in target-specific interactions:

-

Enzyme inhibition : Forms hydrogen bonds with EGFR kinase’s ATP-binding pocket via oxadiazole and quinazoline groups (docking studies in ).

-

Metabolic transformations : Hepatic CYP450-mediated O-demethylation of the 3-methoxyphenyl group generates phenolic metabolites.

Synthetic Utility

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) cleaves the oxadiazole-methyl bond, forming quinazoline radicals (observed in related compounds).

-

Thermal decomposition : Above 200°C, fragmentation generates 4-methylbenzyl isocyanate and oxadiazole-carboxylic acid.

Comparative Reactivity Table

| Parameter | 1,2,4-Oxadiazole | Quinazoline-2,4-dione | 4-Methylbenzyl |

|---|---|---|---|

| Electrophilicity | High (C5 position) | Moderate (C6/C7) | Low |

| Nucleophilic Sites | C5, N2 | N1, N3 | Benzylic CH₂ |

| Redox Activity | Prone to reduction | Stable under mild conditions | Oxidizes to ketone |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing this quinazoline-oxadiazole hybrid?

The synthesis typically involves multi-step reactions starting with functionalized quinazoline and oxadiazole precursors. Key steps include:

- Coupling reactions : Formation of the oxadiazole ring via cyclization of precursor amidoximes or nitrile oxides under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ .

- Methylation/alkylation : Introduction of the 4-methylbenzyl group to the quinazoline core using alkylating agents under controlled pH .

- Purification : Column chromatography or recrystallization in ethanol/methanol to isolate the final product. Reaction progress is monitored via TLC or HPLC, with yields optimized by adjusting solvent systems and temperature .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the quinazoline, oxadiazole, and substituted phenyl groups .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- UV-Vis/IR spectroscopy : Identification of conjugated systems (e.g., quinazoline’s aromatic π-system) and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening strategies are recommended for this compound?

Prioritize in vitro assays to evaluate:

- Anticancer activity : Cell viability assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

- Antimicrobial potential : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole moiety’s role in ATP-binding pocket interactions .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Flow chemistry : Continuous synthesis in microreactors to enhance heat/mass transfer and reduce side reactions .

- Computational modeling : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict ideal pathways .

Q. How should researchers resolve contradictions in biological activity data across studies?

Conflicting results (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural nuances : Compare substituent effects (e.g., 4-ethoxy vs. 4-methyl groups) using SAR libraries .

- Target selectivity : Perform kinome-wide profiling to identify off-target interactions .

Q. What computational tools predict the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP .

- MD simulations : GROMACS for assessing binding stability over time (≥100 ns trajectories) .

- QSAR models : Train machine learning algorithms on bioactivity data to prioritize derivatives for synthesis .

Q. How to design a robust SAR study for this compound?

- Core modifications : Synthesize analogs with variations in the quinazoline (e.g., 6-Br substitution) or oxadiazole (e.g., 3-CF₃-phenyl) moieties .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-O groups) using MOE or Discovery Studio .

- In silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition) with SwissADME or ADMETLab 2.0 .

Q. What advanced techniques elucidate metabolic pathways and degradation products?

- LC-MS/MS : Track metabolite formation in hepatic microsomes (human/rat) with isotopically labeled standards .

- Radiolabeling : Use ¹⁴C-tagged compounds to quantify excretion profiles in animal models .

- Cryo-EM : Resolve enzyme-compound complexes (e.g., cytochrome P450) to identify metabolic hotspots .

Eigenschaften

IUPAC Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O5/c1-4-36-23-14-13-20(15-24(23)35-3)26-29-25(37-30-26)17-31-22-8-6-5-7-21(22)27(33)32(28(31)34)16-19-11-9-18(2)10-12-19/h5-15H,4,16-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFLHJZJAZUUNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.